molecular formula C20H23FN2O4 B2977847 N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1704513-12-1

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2977847
CAS No.: 1704513-12-1
M. Wt: 374.412
InChI Key: ZYTJYEDQZSKFNG-UHFFFAOYSA-N
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Description

N1-(2-(2-Fluorophenyl)-2-Methoxypropyl)-N2-(2-Methoxybenzyl)Oxalamide is a synthetic oxalamide derivative characterized by:

  • N1-substituent: A branched 2-(2-fluorophenyl)-2-methoxypropyl group, introducing steric bulk and fluorinated aromaticity.

Properties

IUPAC Name

N'-[2-(2-fluorophenyl)-2-methoxypropyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4/c1-20(27-3,15-9-5-6-10-16(15)21)13-23-19(25)18(24)22-12-14-8-4-7-11-17(14)26-2/h4-11H,12-13H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTJYEDQZSKFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CC=C1OC)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure combines a fluorophenyl moiety with methoxybenzyl groups linked through an oxalamide functional group, suggesting various interactions with biological targets.

Chemical Structure and Properties

The compound's molecular formula and weight are essential for understanding its reactivity and interaction potential. The presence of both aromatic and aliphatic components enhances its versatility in biological applications.

Property Details
Molecular Formula C₁₈H₁₈FNO₃
Molecular Weight 307.34 g/mol
Functional Groups Oxalamide, Methoxy, Fluoro

Research indicates that this compound may influence various biological pathways, including enzyme inhibition and receptor modulation. Specific studies have focused on its interaction with cancer cell lines, assessing its potential as an anticancer agent.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study evaluated the compound's effects on breast cancer cell lines (MCF-7, T47D) and leukemic cells (K562). The results demonstrated significant cytotoxic effects, with IC50 values indicating effective growth inhibition across different cell lines.
    • For instance, compounds structurally similar to this compound showed IC50 values ranging from 1.42 to 2.92 μM against T47D cells, suggesting strong antitumor potential .
  • Enzyme Interaction Studies :
    • Investigations into the compound's ability to modulate enzyme activity have revealed promising results. It was found to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

In Vitro and In Vivo Studies

  • In Vitro Assays : Various assays have been conducted to assess cell viability and proliferation in the presence of the compound. The MTT assay is commonly used to quantify cell survival rates post-treatment.
  • In Vivo Models : Preliminary animal studies have indicated that the compound may exhibit favorable pharmacokinetic properties, including absorption and distribution profiles conducive to therapeutic use.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar oxalamide derivatives is useful.

Compound Name Structural Features Biological Activity
N1-(4-fluorophenyl)-N2-(3-methoxypropyl)oxalamideFluorophenyl groupModerate antitumor activity
N1,N3-bis(4-fluorophenyl)-ureaUrea linkageLower enzyme inhibition
N1,N4-bis(4-methylphenyl)-thiazole-2,4-dicarboxamideHeterocyclic additionSignificant antimicrobial properties

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Several oxalamides in share structural motifs with the target compound:

Compound ID Substituents Key Features Activity/Application
13 () N1: (1-Acetylpiperidin-2-yl)(thiazole-methyl); N2: 4-Chlorophenyl Thiazole ring for heterocyclic binding; chloroaromatic group Antiviral (HIV entry inhibition)
18 () N1: 2-Fluorophenyl; N2: 4-Methoxyphenethyl Fluorinated aromatic group; methoxy-phenethyl chain Structural analogue; synthesis focus
Target Compound N1: 2-(2-Fluorophenyl)-2-Methoxypropyl; N2: 2-Methoxybenzyl Fluorine and methoxy groups on both termini; branched N1 chain Hypothesized antiviral or enzyme modulation

Key Observations :

  • The 2-fluorophenyl group in the target compound and compound 18 () may enhance binding to hydrophobic pockets in viral proteins or enzymes, similar to chlorophenyl groups in compound 13 () .
  • The methoxy groups in the target compound and compound 18 likely improve solubility compared to purely hydrophobic analogues (e.g., adamantyl derivatives in ) .

Flavoring Agent Analogues

Oxalamides like S336 () are flavoring agents with structural similarities:

Compound ID Substituents Key Features Regulatory Status
S336 () N1: 2,4-Dimethoxybenzyl; N2: 2-(Pyridin-2-yl)ethyl Dual methoxy groups; pyridine ring Approved worldwide (FEMA 4233)
FL-no. 16.101 () N1: 2-Methoxy-4-methylbenzyl; N2: 2-(Pyridin-2-yl)ethyl Methyl-methoxybenzyl; pyridine NOEL: 100 mg/kg/day
Target Compound N1: 2-(2-Fluorophenyl)-2-Methoxypropyl; N2: 2-Methoxybenzyl Fluorine instead of pyridine; branched chain Not evaluated for flavoring

Key Observations :

  • The target compound’s lack of pyridyl groups (unlike S336) may reduce umami flavor enhancement but increase metabolic stability due to fluorinated aromaticity .
  • Methoxy groups in both S336 and the target compound suggest shared metabolic pathways (e.g., O-demethylation), though fluorine may introduce unique Phase I/II metabolism .

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